Ppack trifluoroacetate
Overview
Description
It is widely recognized for its ability to irreversibly and specifically inhibit thrombin-mediated platelet activation by binding with high affinity to the active site of thrombin . This compound has been extensively used in scientific research, particularly in the fields of cardiovascular research, thrombosis, and inflammation .
Scientific Research Applications
PPACK (trifluoroacetate salt) has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
Ppack trifluoroacetate, also known as this compound salt, is a synthetic peptide derivative that primarily targets thrombin . Thrombin is a serine protease that plays a crucial role in the coagulation cascade, a series of reactions that ultimately leads to the formation of a blood clot .
Mode of Action
This compound irreversibly inhibits thrombin-mediated platelet activation . It achieves this by binding with high affinity to the active site of thrombin . This binding prevents thrombin from catalyzing the conversion of fibrinogen to fibrin, a key step in blood clot formation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the coagulation cascade . By inhibiting thrombin, this compound prevents the formation of fibrin, thereby disrupting the coagulation cascade and preventing blood clot formation .
Pharmacokinetics
As a peptide derivative, it is likely to have a relatively short half-life in the body and may be subject to rapid metabolism and excretion .
Result of Action
The primary result of this compound’s action is the inhibition of blood clot formation . By preventing thrombin-mediated platelet activation, this compound disrupts the coagulation cascade, thereby reducing the risk of thrombosis .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Ppack trifluoroacetate has a high affinity for the active site of thrombin, with a Ki value of 0.24 nM . It binds irreversibly to the active site of thrombin, inhibiting thrombin-mediated platelet activation . This interaction with thrombin makes this compound a valuable tool in the study of biochemical reactions involving thrombin .
Cellular Effects
This compound has been used to study various cellular processes, including thrombin-mediated fibrin deposition, angiogenesis, and proinflammatory processes . Its inhibition of thrombin can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of thrombin . This binding is irreversible and highly specific, leading to the inhibition of thrombin-mediated platelet activation . The compound’s effects at the molecular level include changes in gene expression and enzyme activity, specifically the inhibition of thrombin .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
Given its role as a thrombin inhibitor, it may interact with enzymes or cofactors involved in the coagulation pathway
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PPACK (trifluoroacetate salt) involves the coupling of D-phenylalanyl, prolyl, and arginyl residues with a chloromethyl ketone group. The reaction conditions typically include the use of organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol . The final product is obtained as a crystalline solid with a purity of ≥95% .
Industrial Production Methods: Industrial production of PPACK (trifluoroacetate salt) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically stored at -20°C to maintain its stability over extended periods .
Chemical Reactions Analysis
Types of Reactions: PPACK (trifluoroacetate salt) primarily undergoes substitution reactions due to the presence of the chloromethyl ketone group. It can also participate in peptide coupling reactions, given its peptide nature .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Peptide Coupling Reactions: Reagents such as carbodiimides (e.g., dicyclohexylcarbodiimide) and coupling agents like N-hydroxysuccinimide are used under mild conditions.
Major Products: The major products formed from these reactions include substituted derivatives of PPACK and extended peptide chains when involved in peptide coupling reactions .
Comparison with Similar Compounds
- D-phenylalanyl-prolyl-arginyl Chloromethyl Ketone (D-Phe-Pro-Arg-CH2Cl)
- PPACK II, Trifluoroacetate Salt
- PPACK, Dihydrochloride
Comparison: PPACK (trifluoroacetate salt) is unique due to its high specificity and irreversible inhibition of thrombin. Compared to other similar compounds, it has a higher affinity for thrombin and a more stable trifluoroacetate salt form, which enhances its solubility and stability .
Properties
IUPAC Name |
(2S)-1-[(2R)-2-amino-3-phenylpropanoyl]-N-[(3S)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31ClN6O3.C2HF3O2/c22-13-18(29)16(8-4-10-26-21(24)25)27-19(30)17-9-5-11-28(17)20(31)15(23)12-14-6-2-1-3-7-14;3-2(4,5)1(6)7/h1-3,6-7,15-17H,4-5,8-13,23H2,(H,27,30)(H4,24,25,26);(H,6,7)/t15-,16+,17+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVMMUTOLGAPIGO-LPZNKSAJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)N)C(=O)NC(CCCN=C(N)N)C(=O)CCl.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H](CC2=CC=CC=C2)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)CCl.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32ClF3N6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157379-44-7 | |
Record name | Ppack trifluoroacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157379447 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PPACK TRIFLUOROACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6P87Q3S82 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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